
3-(4-fluorobenzylidene)-2,3-dihydro-1,4-isoquinolinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-fluorobenzylidene)-2,3-dihydro-1,4-isoquinolinedione, also known as 4-FBIQD, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been extensively studied for its unique properties and potential uses in the field of medicine, biochemistry, and pharmacology.
Wirkmechanismus
The mechanism of action of 3-(4-fluorobenzylidene)-2,3-dihydro-1,4-isoquinolinedione is not fully understood. However, it has been suggested that it works by inhibiting the activity of certain enzymes and proteins that are involved in the inflammatory and cancer pathways. Additionally, it has been shown to have a protective effect on cells by reducing oxidative stress and promoting cell survival.
Biochemical and Physiological Effects
3-(4-fluorobenzylidene)-2,3-dihydro-1,4-isoquinolinedione has been shown to have significant biochemical and physiological effects. It has been found to reduce inflammation and oxidative stress in various cell types, making it a potential candidate for the treatment of inflammatory diseases and cancer. Additionally, it has been shown to have a protective effect on cells, reducing cell death and promoting cell survival.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-(4-fluorobenzylidene)-2,3-dihydro-1,4-isoquinolinedione is its potential applications in various fields, including medicine, biochemistry, and pharmacology. Additionally, it has been found to have low toxicity, making it a safe compound to use in lab experiments. However, one of the limitations of 3-(4-fluorobenzylidene)-2,3-dihydro-1,4-isoquinolinedione is its limited solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 3-(4-fluorobenzylidene)-2,3-dihydro-1,4-isoquinolinedione. One potential direction is to further investigate its anti-inflammatory and anti-cancer properties in preclinical and clinical studies. Additionally, it may be useful to explore its potential as a therapeutic agent for other diseases, such as neurodegenerative disorders. Furthermore, the development of new synthesis methods and modifications of the compound may lead to the discovery of new and improved properties of 3-(4-fluorobenzylidene)-2,3-dihydro-1,4-isoquinolinedione.
Conclusion
In conclusion, 3-(4-fluorobenzylidene)-2,3-dihydro-1,4-isoquinolinedione is a promising compound with potential applications in various fields, including medicine, biochemistry, and pharmacology. Its unique properties, such as anti-inflammatory and anti-cancer properties, make it a potential candidate for the treatment of various diseases. Further research is needed to fully understand the mechanism of action and potential therapeutic uses of 3-(4-fluorobenzylidene)-2,3-dihydro-1,4-isoquinolinedione.
Synthesemethoden
The synthesis of 3-(4-fluorobenzylidene)-2,3-dihydro-1,4-isoquinolinedione involves the condensation of 4-fluorobenzaldehyde and 1,2,3,4-tetrahydroisoquinoline-3,4-dione in the presence of a catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting product is then purified through recrystallization to obtain a pure form of 3-(4-fluorobenzylidene)-2,3-dihydro-1,4-isoquinolinedione.
Wissenschaftliche Forschungsanwendungen
3-(4-fluorobenzylidene)-2,3-dihydro-1,4-isoquinolinedione has been extensively studied for its potential applications in various fields. It has been found to have significant anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases. Additionally, it has been shown to have potential anti-cancer properties, making it a promising compound in the field of oncology.
Eigenschaften
IUPAC Name |
(3Z)-3-[(4-fluorophenyl)methylidene]isoquinoline-1,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10FNO2/c17-11-7-5-10(6-8-11)9-14-15(19)12-3-1-2-4-13(12)16(20)18-14/h1-9H,(H,18,20)/b14-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFFNOIODHNMYKS-ZROIWOOFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CC3=CC=C(C=C3)F)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)/C(=C/C3=CC=C(C=C3)F)/NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3Z)-3-[(4-fluorophenyl)methylidene]isoquinoline-1,4-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(2,7-dimethoxy-1-naphthyl)methylene]-3-ethyl-2-thioxo-4-imidazolidinone](/img/structure/B5910994.png)
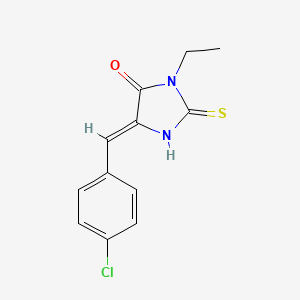
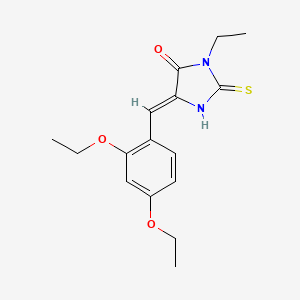
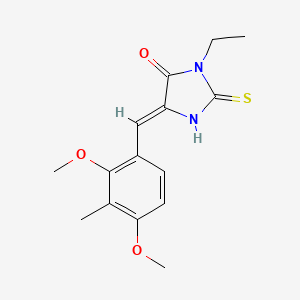
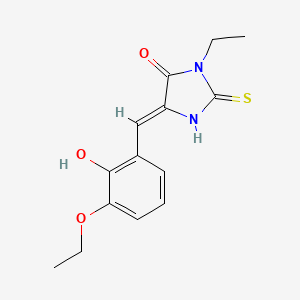
![2-mercapto-3-(2-methylphenyl)-6,7,8,9-tetrahydropyrimido[4,5-b]quinolin-4(3H)-one](/img/structure/B5911020.png)
![N-(1-acetyl-4-thia-1,2-diazaspiro[4.5]dec-2-en-3-yl)acetamide](/img/structure/B5911026.png)
![4-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5911036.png)
![2,4-dimethyl-7-phenylpyrido[2,3-d]pyrimidin-5(8H)-one](/img/structure/B5911053.png)
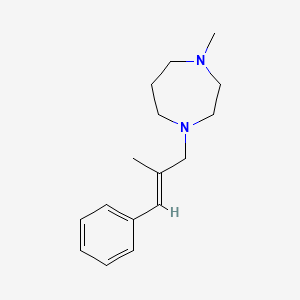
![N-[3-(acetylamino)phenyl]-5-nitro-2-furamide](/img/structure/B5911069.png)
![N'-[(5-bromo-2-furyl)methylene]-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B5911077.png)
![N'-(2-chlorobenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B5911078.png)
![N-[3-(acetylamino)phenyl]-2,4-dichlorobenzamide](/img/structure/B5911082.png)